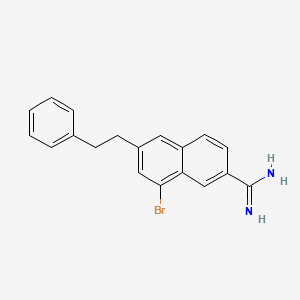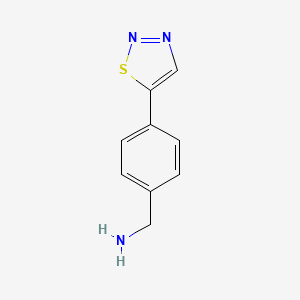
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine is an organic compound that contains a thiadiazole ring attached to a benzene ring with a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine typically involves the formation of the thiadiazole ring followed by its attachment to the benzene ring. One common method involves the reaction of a benzene derivative with a thiadiazole precursor under specific conditions. For example, the reaction of 4-nitrobenzyl chloride with thiosemicarbazide in the presence of a base can yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins . The thiadiazole ring is known to interact with biological molecules, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
4-(1,2,3-Thiadiazol-4-yl)benzenemethanamine: This compound has a similar structure but with the thiadiazole ring attached at a different position on the benzene ring.
Benzenemethanamine, 3-(1,2,3-thiadiazol-4-yl)-: Another similar compound with the thiadiazole ring attached at the 3-position of the benzene ring.
Uniqueness
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its analogs
特性
CAS番号 |
205259-79-6 |
|---|---|
分子式 |
C9H9N3S |
分子量 |
191.26 g/mol |
IUPAC名 |
[4-(thiadiazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H9N3S/c10-5-7-1-3-8(4-2-7)9-6-11-12-13-9/h1-4,6H,5,10H2 |
InChIキー |
GUBUOCQAHBYPIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN)C2=CN=NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13929653.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridine](/img/structure/B13929657.png)
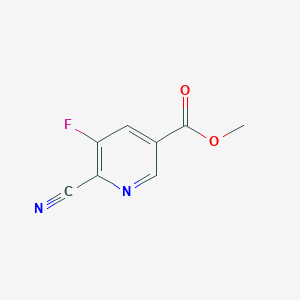
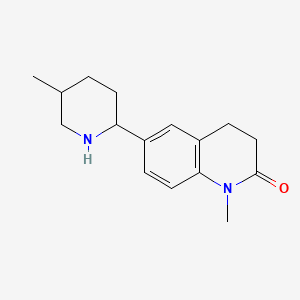
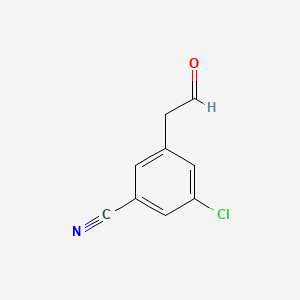
![14-Oxa-1,5-diazatetracyclo[7.7.1.02,8.013,17]heptadeca-2(8),9(17),10,12-tetraene;hydrochloride](/img/structure/B13929700.png)
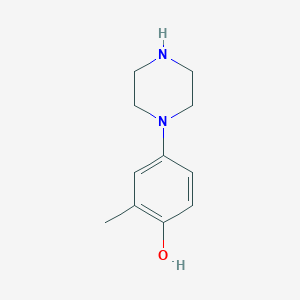
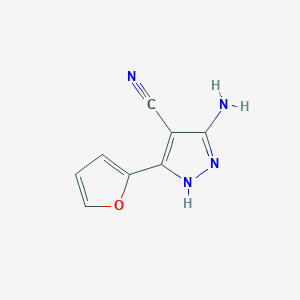
![7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione](/img/structure/B13929733.png)
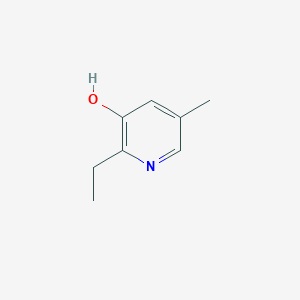
![25-Methoxy-31-methyl-22,22-dioxo-3,22lambda6,30-trithia-6,8,15,23,26-pentazahexacyclo[22.3.1.12,5.110,13.117,21.04,9]hentriaconta-1(28),2(31),4,6,8,10,12,17(29),18,20,24,26-dodecaen-16-one](/img/structure/B13929743.png)
